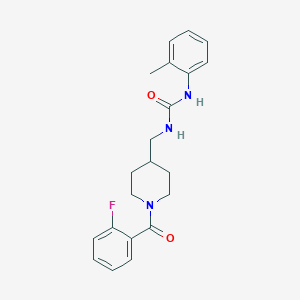
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized from commercially available precursors.
- Introduction of the 2-Fluorobenzoyl Group : This is achieved by reacting piperidine with 2-fluorobenzoyl chloride under basic conditions.
- Attachment of the o-Tolyl Group : The final step involves reacting the intermediate with o-tolyl isocyanate to form the desired urea derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets determine its pharmacological effects.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. Below are summarized findings from relevant studies:
Anticancer Activity
A study evaluated the compound's efficacy against various human cancer cell lines, revealing promising cytotoxic effects. The compound's GI50 values (the concentration required to inhibit cell growth by 50%) were compared with established chemotherapeutics:
| Compound | GI50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.44 | HCT-116 |
| Doxorubicin | 0.10 | HCT-116 |
| Cisplatin | 0.25 | HCT-116 |
The results indicate that while the compound shows activity, it does not surpass that of traditional agents like doxorubicin but still holds potential as a novel therapeutic agent in oncology .
Mechanistic Insights
The mechanism underlying its anticancer effects may involve:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : By interfering with cell cycle progression, it effectively reduces tumor growth rates.
Case Studies
Several case studies have highlighted the therapeutic potential of similar urea derivatives:
- Proflavine Ureas : Studies on derivatives showed significant anticancer activity against the NCI-60 human cancer cell line panel, indicating that structural modifications can enhance biological efficacy .
- Comparative Studies : In vitro assays demonstrated that modifications in substituent groups on urea compounds could lead to varied biological responses, emphasizing structure-activity relationships .
Propiedades
IUPAC Name |
1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15-6-2-5-9-19(15)24-21(27)23-14-16-10-12-25(13-11-16)20(26)17-7-3-4-8-18(17)22/h2-9,16H,10-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHRMPXBUZQTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














